利扎曲坦-d6 苯甲酸盐

概述

描述

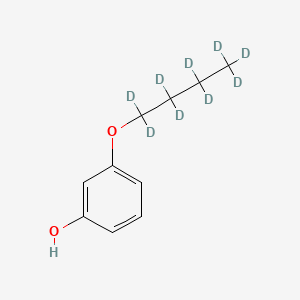

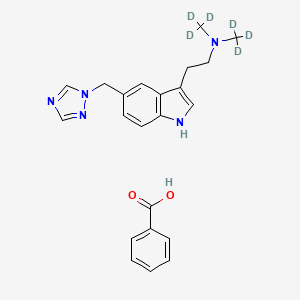

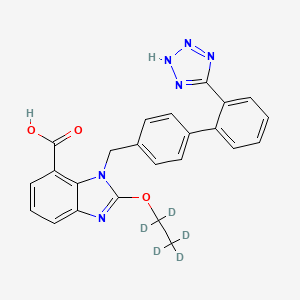

利扎曲坦-d6(苯甲酸盐)是利扎曲坦的氘代形式,利扎曲坦是一种选择性5-羟色胺受体激动剂,主要用于治疗偏头痛。 该化合物用氘标记,使其可作为质谱法中利扎曲坦定量的内标 。 利扎曲坦-d6(苯甲酸盐)的分子式为C22H19D6N5O2,分子量为397.5 g/mol .

科学研究应用

利扎曲坦-d6(苯甲酸盐)具有广泛的科学研究应用。 它主要用作质谱法中利扎曲坦定量的内标 。这种应用在药代动力学研究和药物开发中至关重要。 此外,它还用于神经科学研究,以研究5-羟色胺受体激动剂对血管收缩和偏头痛治疗的影响 .

作用机制

利扎曲坦-d6(苯甲酸盐)作为5-HT1B和5-HT1D受体的激动剂 。通过与这些受体结合,它诱导血管收缩,这有助于缓解偏头痛症状。 确切的机制涉及抑制三叉神经感觉神经元中降钙素基因相关肽的释放 .

生化分析

Biochemical Properties

Rizatriptan-d6 Benzoate interacts with the serotonin (5-HT) receptor subtypes 5-HT 1B and 5-HT 1D . It binds to these receptors with high affinity . The nature of these interactions involves the activation of these receptors, leading to vasoconstriction .

Cellular Effects

Rizatriptan-d6 Benzoate has a significant impact on various types of cells and cellular processes. It influences cell function by inducing vasoconstriction in isolated human middle meningeal arteries . This action can relieve the pain from migraine headaches .

Molecular Mechanism

The mechanism of action of Rizatriptan-d6 Benzoate involves its binding interactions with the serotonin (5-HT) receptor subtypes 5-HT 1B and 5-HT 1D . By binding to these receptors, Rizatriptan-d6 Benzoate activates them, leading to vasoconstriction .

Temporal Effects in Laboratory Settings

Rizatriptan-d6 Benzoate is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans . It has a relatively shorter elimination half-life than other triptans .

准备方法

合成路线和反应条件: 利扎曲坦-d6(苯甲酸盐)的合成涉及多个步骤,从吲哚啉开始。 该过程包括通过三唑甲基化、脱氢、侧链加成、还原,最后盐化得到苯甲酸盐 。 反应条件通常温和,该过程不需要昂贵的试剂,使其相对简单且经济高效 .

工业生产方法: 利扎曲坦-d6(苯甲酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程针对高产率和高纯度进行优化,确保最终产品满足药物应用的严格要求 .

化学反应分析

反应类型: 利扎曲坦-d6(苯甲酸盐)会发生各种化学反应,包括氧化、还原和取代。 这些反应对其合成和功能化至关重要 .

常用试剂和条件: 涉及利扎曲坦-d6(苯甲酸盐)的反应中常用的试剂包括三唑、甲基化试剂和还原剂。 条件通常受控以确保高选择性和产率 .

主要形成产物: 利扎曲坦-d6(苯甲酸盐)反应形成的主要产物包括其各种中间体和最终的苯甲酸盐形式。 这些产物对其在分析化学中作为内标的应用至关重要 .

相似化合物的比较

类似化合物: 与利扎曲坦-d6(苯甲酸盐)类似的化合物包括舒马曲坦、佐米曲坦和依来曲坦 。这些化合物也作为5-羟色胺受体激动剂,用于治疗偏头痛。

独特性: 利扎曲坦-d6(苯甲酸盐)的独特性在于其氘代形式,使其特别适用于分析化学中的内标。 这种特性允许更准确地量化各种生物样本中的利扎曲坦 .

属性

IUPAC Name |

benzoic acid;2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9)/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXYLQNJJVCMZ-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)C([2H])([2H])[2H].C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676134 | |

| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216984-85-8 | |

| Record name | Benzoic acid--N,N-bis[(~2~H_3_)methyl]-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)